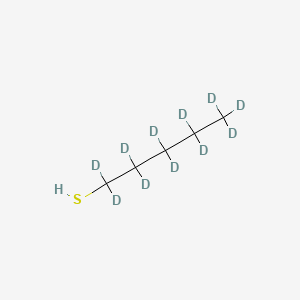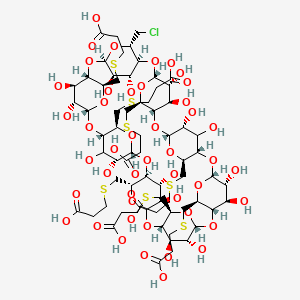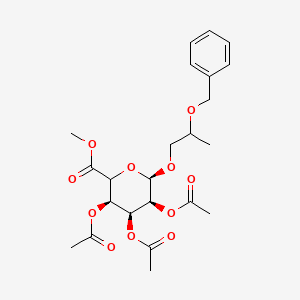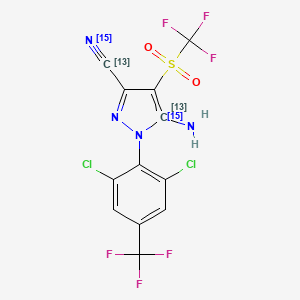
Fipronil Sulfone-13C2,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fipronil Sulfone-13C2,15N2 is a deuterated labeled version of Fipronil Sulfone. It is a stable isotope-labeled compound used primarily in scientific research. The compound is characterized by the incorporation of stable heavy isotopes of hydrogen, carbon, and nitrogen, which are used as tracers for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fipronil Sulfone-13C2,15N2 involves the incorporation of stable isotopes into the Fipronil Sulfone molecule. The process typically includes the use of deuterated reagents and specific reaction conditions to ensure the incorporation of the isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to ensure the accurate incorporation of isotopes and the absence of impurities .
化学反応の分析
Types of Reactions
Fipronil Sulfone-13C2,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion of Fipronil to Fipronil Sulfone.
Reduction: Reduction of Fipronil Sulfone back to Fipronil.
Substitution: Replacement of functional groups with isotopically labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include isotopically labeled derivatives of Fipronil and its metabolites, which are used for various analytical and research purposes .
科学的研究の応用
Fipronil Sulfone-13C2,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the metabolism and distribution of Fipronil in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fipronil.
作用機序
The mechanism of action of Fipronil Sulfone-13C2,15N2 involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By binding to the GABA receptor, it disrupts the normal functioning of the nervous system, leading to the death of the insect. The incorporation of stable isotopes does not alter the mechanism of action but allows for precise tracking and quantitation in research studies .
類似化合物との比較
Similar Compounds
Similar compounds include:
Fipronil: The parent compound from which Fipronil Sulfone is derived.
Fipronil Sulfone: The non-labeled version of the compound.
Fipronil Desulfinyl: Another metabolite of Fipronil.
Uniqueness
Fipronil Sulfone-13C2,15N2 is unique due to the incorporation of stable isotopes, which allows for precise tracking and quantitation in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate measurement of the compound’s distribution and degradation is essential .
特性
分子式 |
C12H4Cl2F6N4O2S |
|---|---|
分子量 |
457.12 g/mol |
IUPAC名 |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)(513C)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2/i3+1,10+1,21+1,22+1 |
InChIキー |
LGHZJDKSVUTELU-LGNNNXBFSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Cl)N2[13C](=C(C(=N2)[13C]#[15N])S(=O)(=O)C(F)(F)F)[15NH2])Cl)C(F)(F)F |
正規SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


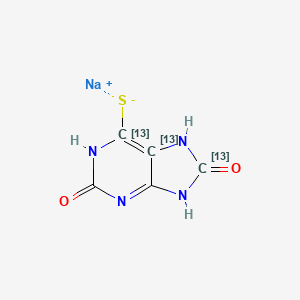
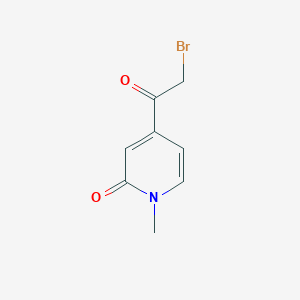
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
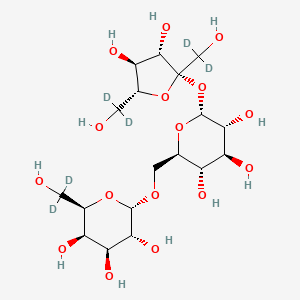
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
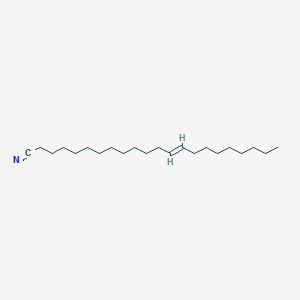
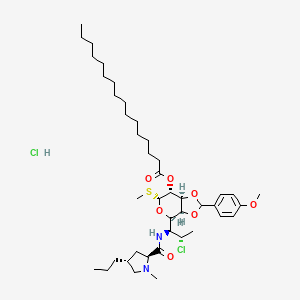
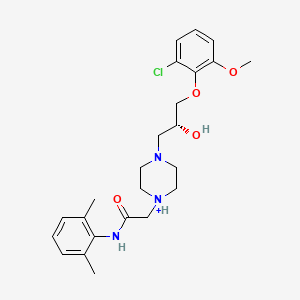
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
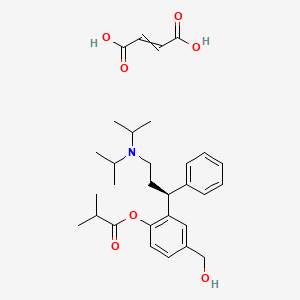
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
